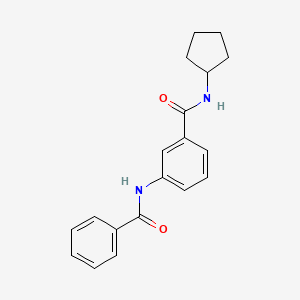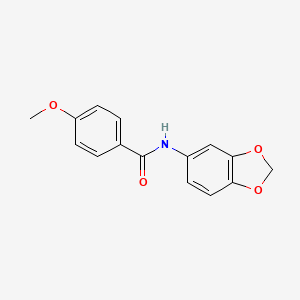![molecular formula C20H19N3O3 B5745763 2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)
2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPOC and is a member of the oxazole family.
Mecanismo De Acción
The mechanism of action of EPOC is not fully understood. However, it has been suggested that EPOC may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity. EPOC has also been shown to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Biochemical and Physiological Effects:
EPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EPOC can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. EPOC has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, EPOC has been shown to exhibit antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EPOC is its versatility as a building block for the synthesis of various heterocyclic compounds. EPOC is also relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, EPOC has certain limitations such as its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on EPOC. One potential direction is the investigation of its potential as an antitumor agent. Further studies are needed to elucidate the mechanism of action of EPOC in cancer cells and to determine its efficacy in vivo. Another potential direction is the development of new materials based on EPOC. The unique properties of EPOC make it a promising building block for the synthesis of new materials with improved properties. Finally, the investigation of the antiviral activity of EPOC against other viruses could also be a future direction for research.
In conclusion, EPOC is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of EPOC in various fields.
Métodos De Síntesis
The synthesis of EPOC involves a multi-step process that includes the reaction of 4-ethoxyaniline and ethyl-2-bromoacetate to form 2-(4-ethoxyphenyl)-N-ethoxycarbonylacetamide. This intermediate is then reacted with phosphorus oxychloride and triethylamine to form 2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile. Finally, the reaction of 2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile with 4-ethoxyaniline in the presence of potassium carbonate leads to the formation of EPOC.
Aplicaciones Científicas De Investigación
EPOC has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EPOC has been investigated for its anti-inflammatory, antitumor, and antiviral activities. In material science, EPOC has been used as a building block for the synthesis of new materials with improved properties. In organic synthesis, EPOC has been used as a versatile reagent for the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
5-(4-ethoxyanilino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-24-16-9-5-14(6-10-16)19-23-18(13-21)20(26-19)22-15-7-11-17(12-8-15)25-4-2/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFGFLSIDNQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)


![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5745756.png)
